molecular formula C13H12BrN3O2S B1333068 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide CAS No. 95914-09-3

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide

Cat. No.: B1333068
CAS No.: 95914-09-3
M. Wt: 354.22 g/mol
InChI Key: IPOCGIVMVZXNBQ-UHFFFAOYSA-N
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Description

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide is a useful research compound. Its molecular formula is C13H12BrN3O2S and its molecular weight is 354.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivatives

  • A study focused on synthesizing new derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, which is structurally related to the compound . This synthesis process involved starting from 3-sulfolene and using epoxidation and nucleophiles to create hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Antimicrobial Evaluation

  • Another research explored the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives. These derivatives were tested for their antibacterial activities against various bacteria and antifungal activities, showing their potential in antimicrobial applications (Jat, Salvi, Talesara, & Joshi, 2006).

Anticancer Efficacy

  • A study synthesized novel thiazole derivatives incorporating the isoindoline-1,3-dione group. These compounds were evaluated for their antitumor activity against a breast cancer cell line, highlighting their potential in cancer research (Hosny, Zaki, Mokbel, & Abdelhamid, 2019).

Herbicidal Activity

  • Research into the synthesis and herbicidal activity of N‐(benzothiazol‐5‐yl)hexahydro‐1H‐isoindole‐1,3‐diones demonstrated their potential as herbicides, specifically targeting protoporphyrinogen oxidase, a significant enzyme in plants (Wu, Jiang, Zuo, Wang, Xi, & Yang, 2014).

Potential Antipsychotic Properties

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. This could provide valuable information for the development of new materials or pharmaceuticals .

Properties

IUPAC Name

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S.BrH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOCGIVMVZXNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377289
Record name 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95914-09-3
Record name 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.